(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
描述
This compound belongs to the purine-dione family, characterized by a fused bicyclic core (purine) with two ketone groups at positions 2 and 4. Key structural features include:
- Hydrazinylidene moiety: An (E)-configured hydrazine group at position 8, linked to a 4-(dimethylamino)benzylidene substituent.
- Substituents:
- 1,3-dimethyl groups on the purine ring, contributing to steric bulk and metabolic stability.
- 7-(4-methylbenzyl), a lipophilic arylalkyl chain that may influence membrane permeability.
属性
IUPAC Name |
8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O2/c1-16-6-8-18(9-7-16)15-31-20-21(29(4)24(33)30(5)22(20)32)26-23(31)27-25-14-17-10-12-19(13-11-17)28(2)3/h6-14H,15H2,1-5H3,(H,26,27)/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSYWTKFELQLKJ-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)N(C)C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)N(C)C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Analogues and Key Differences
The following purine-dione derivatives share core similarities but differ in substituents, influencing physicochemical and biological properties:
Substituent-Driven Property Analysis
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound (electron-donating) increases basicity and solubility compared to ethoxy (moderately electron-donating) or hydroxy (electron-withdrawing) groups in analogues . Hydroxybenzylidene derivatives (e.g., ) may exhibit stronger hydrogen-bonding interactions, favoring target binding in polar environments.
Steric Effects :
- 1,3-Dimethyl and 7-(4-methylbenzyl) groups in the target compound create steric hindrance, possibly reducing off-target interactions compared to smaller substituents like ethyl or hydroxypropyl .
常见问题
Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: Synthesis involves multi-step organic reactions, including:
- Alkylation : Introducing substituents (e.g., 4-methylbenzyl) to the purine core under controlled pH and temperature.
- Hydrazine coupling : Condensation of hydrazine derivatives with benzylidene moieties, requiring anhydrous conditions and catalysts like acetic acid .
- Purification : Use column chromatography (silica gel, eluent: chloroform/methanol gradients) and recrystallization (ethanol/water) to isolate the product.
Optimization Tips : Adjust solvent systems (e.g., DMF for solubility), catalyst loading (e.g., 0.5–1.0 eq.), and reaction time (monitored via TLC/HPLC). Purity is validated using HPLC (>95%) and NMR spectroscopy .
Q. How can computational methods predict biological activity, and what are their limitations?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to targets (e.g., serotonin receptors, kinases). Focus on the hydrazinyl and benzylidene groups for hydrogen bonding and π-π interactions .
- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to predict cytotoxicity or enzyme inhibition.
Limitations : Computational models may overlook metabolic stability or off-target effects. Validate predictions with in vitro assays (e.g., enzyme inhibition assays) .
Q. What techniques are recommended for characterizing this compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light (λ = 254–365 nm) and track photodegradation products .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies to identify key functional groups?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace dimethylamino with methoxy or halogens) and compare bioactivity .
- Biological Testing : Use dose-response assays (IC50 determination) against cancer cell lines (e.g., MCF-7, HeLa) and enzyme targets (e.g., COX-2, topoisomerases).
- Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., electronegativity, steric bulk) with activity. For example, the 4-dimethylamino group enhances receptor binding via charge-transfer interactions .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Orthogonal Assays : Confirm enzyme inhibition (e.g., fluorescence-based kinase assays) and cytotoxicity (MTT assays) across multiple cell lines .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed effects.
- Molecular Dynamics (MD) Simulations : Refine docking models by simulating protein-ligand interactions over 100 ns to account for conformational flexibility .
Q. What experimental strategies elucidate the compound’s interaction with enzymes or receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .
- X-ray Crystallography : Co-crystallize the compound with purified enzymes (e.g., thymidylate synthase) to resolve binding modes at Ångström resolution .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
Data Contradiction Analysis
Example Contradiction : Conflicting reports on anticancer efficacy (e.g., high activity in computational models vs. moderate in vitro results).
Resolution Strategy :
- Dose Optimization : Test higher concentrations (up to 100 µM) with longer exposure times (72h).
- Combination Studies : Evaluate synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .
- Mechanistic Profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells, clarifying pathways involved .
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